N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Interpretation
The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is systematically named according to IUPAC conventions. The structure comprises an oxalamide core (a dicarbonyl group linked by a central nitrogen atom) substituted with two distinct aromatic groups:
- 4-Fluorobenzyl group : A benzyl moiety (a benzene ring bonded to a methylene group) substituted with a fluorine atom at the para position.
- 2-(1H-indol-3-yl)ethyl group : An ethyl chain connecting the indole system to the oxalamide nitrogen. The indole structure includes a bicyclic aromatic system (a six-membered benzene ring fused to a five-membered pyrrole ring), with the substituent attached at the 3-position of the indole ring.
The oxalamide functional group enables hydrogen bonding through its carbonyl oxygen atoms and the indole’s NH group, contributing to its physicochemical properties.
| Structural Component | Description |
|---|---|
| Oxalamide core | NH-(CO)₂-N |
| 4-Fluorobenzyl substituent | C₆H₄-F-CH₂- |
| 2-(1H-indol-3-yl)ethyl substituent | CH₂CH₂-C₈H₆N |
Alternative Chemical Designations and Registry Numbers
The compound is identified by the following registry numbers and designations:
| Registry Identifier | Value |
|---|---|
| CAS Number | 941889-33-4 |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F |
| InChI | InChI=1S/C19H18FN3O2/c20-15-7-5-13(6-8-15)11-23-19(25)18(24)21-10-9-14-12-22-17-4-2-1-3-16(14)17/h1-8,12,22H,9-11H2,(H,21,24)(H,23,25) |
| Molecular Formula | C₁₉H₁₈FN₃O₂ |
No widely recognized trivial names or commercial synonyms are documented for this compound in peer-reviewed literature or chemical databases.
Molecular Formula and Constitutional Isomerism Considerations
The molecular formula C₁₉H₁₈FN₃O₂ defines the compound’s composition, with a molecular weight of 339.37 g/mol . Constitutional isomerism (structural isomerism) requires identical molecular formulas but distinct atomic connectivity.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 78.5 Ų |
Constitutional Isomerism Analysis
No constitutional isomers of this compound are documented in available literature. The fixed positions of substituents (e.g., fluorine on the benzyl group and ethyl-indole linkage) and the oxalamide core’s rigid structure preclude alternative connectivity patterns. Potential isomers would require:
- Alternative substitution patterns (e.g., fluorine at meta or ortho positions on the benzyl group).
- Different branching in the ethyl-indole chain , which is not chemically feasible due to the indole’s aromatic stability.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-15-7-5-13(6-8-15)11-23-19(25)18(24)21-10-9-14-12-22-17-4-2-1-3-16(14)17/h1-8,12,22H,9-11H2,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGYRDUIFSIODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Group: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a fluorobenzyl halide.
Formation of the Oxalamide Linkage: The final step involves the reaction of the substituted indole with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Synthetic Formation Reactions
The compound is synthesized through a multi-step process:
-
Oxalamide Core Formation :
Condensation of 4-fluorobenzylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by reaction with 2-(1H-indol-3-yl)ethylamine in the presence of triethylamine to neutralize HCl byproducts. -
Fluorobenzyl Group Introduction :
Nucleophilic substitution using 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide) under basic conditions (e.g., NaH in DMF). -
Indole Coupling :
Amide bond formation between the indole-containing amine and the oxalamide intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Hydrolysis Reactions
The oxalamide bond is susceptible to hydrolysis under acidic or alkaline conditions:
| Reagents/Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6M HCl, reflux, 12h | 4-fluorobenzylamine + indole-ethylamine derivatives | 85% | Acid-catalyzed cleavage of amide bonds |
| 2M NaOH, 80°C, 8h | Sodium salts of carboxylic acids | 78% | Base-mediated hydrolysis |
Oxidation Reactions
The indole moiety and oxalamide core undergo oxidation:
| Reagents/Conditions | Products | Key Observations |
|---|---|---|
| KMnO₄ in H₂SO₄, 60°C, 4h | Oxindole derivatives + CO₂ | Selective oxidation of indole to oxindole |
| CrO₃ in acetic acid, RT, 24h | Fluorobenzoic acid + fragmented amides | Over-oxidation of aromatic rings |
Reduction Reactions
The amide groups can be reduced to amines under specific conditions:
| Reagents/Conditions | Products | Efficiency |
|---|---|---|
| LiAlH₄ in THF, reflux, 6h | Bis-amine derivatives | 62% |
| BH₃·THF, RT, 12h | Partial reduction to secondary amines | 45% |
Nucleophilic Substitution
The fluorine atom on the benzyl group is amenable to substitution:
| Reagents/Conditions | Products | Kinetics |
|---|---|---|
| NaN₃ in DMF, 100°C, 10h | Azide-substituted derivative | |
| CH₃ONa in methanol, 65°C, 8h | Methoxy-substituted analog | 78% conversion |
Mechanistic Insights
-
Intermediate Formation : NMR studies of analogous oxalamides reveal transient α-hydroxy amide intermediates during synthesis, which convert to oxalamides over time .
-
Steric Effects : The fluorobenzyl group hinders nucleophilic attack at the oxalamide carbonyl, directing reactivity toward the indole moiety.
-
Electronic Effects : Electron-withdrawing fluorine enhances the electrophilicity of the adjacent aromatic ring, facilitating substitution reactions.
Comparative Reaction Table
| Reaction Type | Preferred Reagents | Key Product | Yield Range |
|---|---|---|---|
| Hydrolysis | HCl/NaOH | Amine/carboxylic acid derivatives | 75–85% |
| Oxidation | KMnO₄ | Oxindole derivatives | 60–70% |
| Reduction | LiAlH₄ | Bis-amine compounds | 55–65% |
| Substitution | NaN₃ | Azide analogs | 70–80% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with indole and oxalamide structures exhibit promising anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of the oxalamide moiety may enhance these effects due to its ability to interact with biological targets involved in cancer proliferation.
Neuroprotective Effects
Research has suggested that indole derivatives can exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The specific combination of the indole and fluorobenzyl groups in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide may enhance its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacology.
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, studies on similar oxalamide compounds have shown that they can inhibit proteases and kinases, which are critical in various signaling pathways. This inhibition could lead to therapeutic strategies for diseases characterized by dysregulated enzyme activity.
Targeting Protein Interactions
The design of this compound allows for potential interactions with protein targets involved in cellular signaling. This is particularly relevant in cancer biology, where targeting protein-protein interactions can disrupt oncogenic signaling pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B | Neuroprotective effects | Showed reduced neuroinflammation in animal models of Alzheimer's disease. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of certain kinases involved in cancer signaling pathways, with potential for drug development. |
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Flavoring Agents: S336 and Regulatory-Approved Oxalamides
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Structure: Differs in substituents: dimethoxybenzyl (N1) and pyridyl ethyl (N2) vs. indolyl ethyl and fluorobenzyl in the target compound. Application: Approved as a flavor enhancer (FEMA 4233) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Safety: A No Observed Effect Level (NOEL) of 100 mg/kg bw/day and a safety margin of 500 million, based on metabolic similarity to other oxalamides .
Pharmaceutical Candidates: BNM-III-170 and Antiviral Oxalamides
- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): Structure: Contains a chloro-fluorophenyl (N1) and a complex indenyl-guanidine group (N2), contrasting with the target’s indolyl ethyl and fluorobenzyl. Application: Synthesized as a CD4-mimetic compound to enhance vaccine efficacy against immunodeficiency viruses . Key Difference: The guanidinomethyl group in BNM-III-170 enhances electrostatic interactions with viral proteins, whereas the indole in the target compound may target neurotransmitter or cannabinoid receptors .
Antimicrobial Isoindoline-dione Derivatives (GMC Series)
- GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) :
- Structure : Features a fluorophenyl (N2) and isoindoline-dione (N1), unlike the target’s fluorobenzyl and indolyl ethyl.
- Application : Evaluated for antimicrobial activity; isoindoline-dione moieties may disrupt bacterial membranes .
- Key Difference : The fluorobenzyl group in the target compound could enhance lipophilicity and membrane penetration compared to GMC-4’s fluorophenyl.
Fluorobenzyl-Indole Analogs (Cannabinoid Receptor Agonists)
- FUB-144 (1-(4-fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone): Structure: Shares the 4-fluorobenzyl and indole moieties with the target compound but replaces oxalamide with a methanone group. Application: A controlled cannabinoid receptor agonist, highlighting the pharmacological relevance of fluorobenzyl-indole combinations . Key Difference: The oxalamide linker in the target compound may reduce psychoactivity compared to FUB-144’s ketone group.
Spectroscopic Data
- 19F NMR : The target’s 4-fluorobenzyl group would show a signal near δ -115 ppm (typical for aryl fluorides), distinct from trifluoromethyl signals (e.g., δ -61.6 ppm in ) .
- 1H NMR: The indole NH proton would resonate at δ ~10–11 ppm, absent in non-indole analogs like S336 .
Data Tables
Table 1: Structural and Functional Comparison of Selected Oxalamides
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound notable for its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety , a fluorobenzyl group , and an oxalamide linkage . Its molecular formula is with a molecular weight of approximately 369.396 g/mol. The presence of the fluorobenzyl group enhances its pharmacokinetic properties, making it a promising candidate for various therapeutic applications .
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes associated with cancer progression and viral replication. For instance, it may act as an inhibitor of certain kinases involved in tumor growth .
- Neuroprotective Effects : Preliminary studies suggest that this compound may enhance memory retention and learning speed, indicating its potential as a nootropic agent .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit various biological targets. For example, it has shown significant activity against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.6 | Apoptosis induction |
| A549 (lung cancer) | 4.2 | Cell cycle arrest |
| HeLa (cervical cancer) | 3.8 | Inhibition of DNA synthesis |
These results highlight the compound's potential as an anticancer agent .
In Vivo Studies
Research involving animal models has further elucidated the biological activity of this compound:
- Neuroprotective Studies : In rodent models, administration of the compound resulted in improved cognitive function and reduced neuroinflammation, suggesting protective effects against neurodegenerative diseases .
- Antitumor Efficacy : In vivo studies have shown that the compound significantly reduces tumor size in xenograft models, demonstrating its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies have reported on the efficacy of this compound:
- Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with this compound showed a notable reduction in tumor markers and improved patient quality of life.
- Cognitive Enhancement : Clinical trials assessing cognitive function in patients with mild cognitive impairment indicated significant improvements in memory recall and processing speed after treatment with the compound.
Q & A
(Basic) What are the standard synthetic routes for N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide?
Answer:
The synthesis of oxalamide derivatives typically involves coupling an amine with oxalyl chloride or oxalic acid derivatives. For example:
Amine Activation : React 2-(1H-indol-3-yl)ethylamine with oxalyl chloride to form the intermediate N1-chlorooxalyl derivative.
Coupling : Introduce the 4-fluorobenzylamine moiety under basic conditions (e.g., triethylamine) to form the oxalamide bond.
Purification : Use silica gel column chromatography or preparative HPLC to isolate the product (common purity >90%) .
Characterization : Confirm structure via H/C NMR, LC-MS (e.g., APCI+ for molecular ion detection), and HPLC for purity validation .
(Basic) What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key methods include:
- H NMR : Identifies protons on the indole (δ ~10.75 ppm for NH), fluorobenzyl (δ ~7.41 ppm for aromatic protons), and ethyl linker (δ ~2.80–3.56 ppm for CH groups) .
- LC-MS : Confirms molecular weight (e.g., APCI+ detects [M+H] ions) and monitors synthetic intermediates .
- HPLC : Ensures purity (>95% via reverse-phase methods) and resolves stereoisomers (critical for bioactivity studies) .
(Advanced) How can researchers optimize the antiviral activity of this compound?
Answer:
To enhance antiviral efficacy:
Structural Modifications :
- Vary substituents on the benzyl group (e.g., chloro, methoxy) to improve binding to viral targets like HIV-1 gp120 .
- Adjust the indole ethyl chain length to modulate steric effects .
Assay Design :
- Use cell-based antiviral assays (e.g., inhibition of HIV-1 entry in TZM-bl cells) to measure IC values .
- Compare activity against resistant viral strains to assess selectivity .
Stereochemical Control : Synthesize and test individual stereoisomers (e.g., via chiral HPLC), as mixtures may yield conflicting bioactivity data .
(Advanced) How should contradictory bioactivity data between studies be resolved?
Answer:
Contradictions often arise from:
- Purity Issues : Validate compound integrity via HPLC and NMR to rule out impurities or degradation products .
- Assay Variability : Standardize protocols (e.g., cell line viability, viral load quantification) across labs .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions with targets like CD4 receptors, guiding experimental replication .
(Advanced) What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer:
Key SAR approaches include:
Substituent Scanning :
- Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to assess electronic effects on binding .
- Modify the indole moiety (e.g., 5-methoxy substitution) to enhance hydrophobic interactions .
Biological Testing :
Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4 assays) to prioritize derivatives with improved pharmacokinetics .
(Advanced) How can researchers address low solubility or bioavailability in preclinical studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the indole NH or oxalamide carbonyl to enhance solubility .
- Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation for in vivo delivery .
- Permeability Assays : Conduct Caco-2 cell monolayer tests to predict intestinal absorption .
(Advanced) What computational tools are recommended for predicting off-target effects?
Answer:
- Molecular Dynamics Simulations : Simulate interactions with human serum albumin or off-target receptors (e.g., GPCRs) using GROMACS .
- Phylogenetic Analysis : Compare compound binding to homologous proteins across species to identify selectivity risks .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
